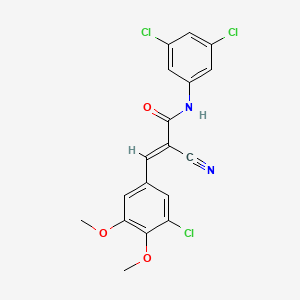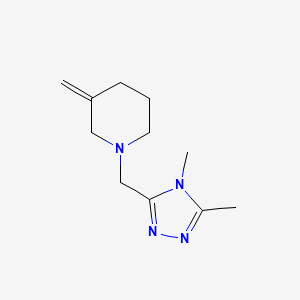
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MMTD and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. MMTD is a pyridine derivative that has shown promising results in various studies due to its unique chemical properties.
作用机制
The mechanism of action of MMTD is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the development of cancer. MMTD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, a process that leads to the death of cancer cells. MMTD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MMTD has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
MMTD has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and has a high degree of purity. MMTD is also stable under various conditions, which makes it suitable for various experiments. However, one of the limitations of MMTD is that it is relatively expensive, which may limit its use in some labs. Additionally, MMTD has a relatively short half-life, which may limit its use in some experiments.
未来方向
There are several future directions for the study of MMTD. One of the future directions is to study its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, future studies may focus on the development of new drugs based on the chemical structure of MMTD. Further studies may also focus on the mechanism of action of MMTD and its potential interactions with other enzymes and proteins. Finally, future studies may focus on the optimization of the synthesis method of MMTD to improve its yield and reduce its cost.
合成方法
The synthesis of MMTD involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-methoxy-5-nitropyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The second step involves the reaction of 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with ethylene glycol dimethyl ether in the presence of potassium carbonate to form 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
科学研究应用
MMTD has been extensively studied in various fields of research due to its unique chemical properties. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. MMTD has also been used in biochemistry to study the mechanism of action of various enzymes and proteins. In pharmacology, MMTD has been used to develop new drugs with improved pharmacokinetic properties.
属性
IUPAC Name |
2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIZWBBOSXWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)
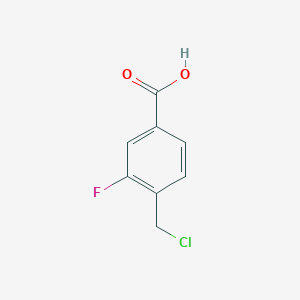

![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)
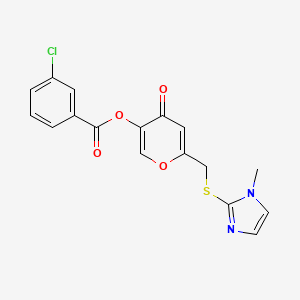
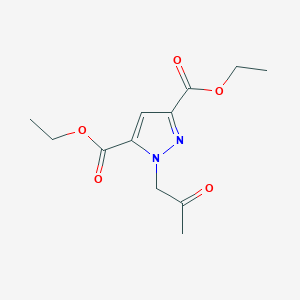
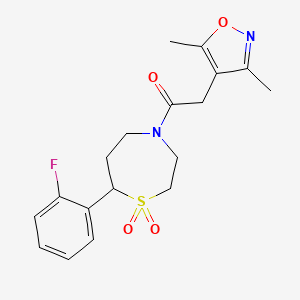
![Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2902442.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2902443.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)
![3-(4-Chlorobenzyl)-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2902448.png)
